REACTION_CXSMILES
|
C1(N)(N)CCCCC1.Br[C:10]1[CH:11]=[C:12]([NH2:20])[CH:13]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:15]=1.[CH3:21][C:22]1[N:23]=[CH:24][NH:25][CH:26]=1.C([O-])([O-])=O.[Cs+].[Cs+]>[Cu]I.COCCOCCOC>[CH3:21][C:22]1[N:23]=[CH:24][N:25]([C:10]2[CH:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:13]=[C:12]([NH2:20])[CH:11]=2)[CH:26]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)C(F)(F)F)N
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
CC=1N=CNC1
|
Name
|
Cs2CO3
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
107.3 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)(N)N
|
Name
|
CuI
|
Quantity
|
89.5 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 10 minutes at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a single neck flask fitted with a condenser
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated at 150° C.
|
Type
|
STIRRING
|
Details
|
stirred for an additional 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 25° C.
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (silica gel; EtOAc/MeOH 95:5)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=CN(C1)C=1C=C(C=C(C1)N)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 840 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |